6-(4-chlorophenyl)-2-(2-morpholino-2-oxoethyl)-3(2H)-pyridazinone
Overview
Description
6-(4-chlorophenyl)-2-(2-morpholino-2-oxoethyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C16H16ClN3O3 and its molecular weight is 333.77 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(4-chlorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone is 333.0880191 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
The synthesis and biological evaluation of 6-(4-chlorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone derivatives have been widely explored, revealing their potential in various biomedical applications. For instance, a study focused on the synthesis of 3(2H)-pyridazinone derivatives containing a N’-benzyliden-acetohydrazide moiety, demonstrating promising antimicrobial activities against both Gram-positive and Gram-negative bacteria. Some of these compounds exhibited activity against E. coli ATCC 35218, indicating their potential as antimicrobial agents (Sukuroglua et al., 2012).
Drug Discovery and Chemical Synthesis
The structural versatility of pyridazinone rings, such as those in 6-(4-chlorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone, has been exploited in drug discovery and chemical synthesis. Studies have highlighted the utility of pyridazinone scaffolds for generating a variety of polyfunctional systems through sequential nucleophilic substitution, which can be crucial in the development of new pharmaceuticals. This adaptability underscores the significance of pyridazinone derivatives in medicinal chemistry and drug design (Pattison et al., 2009).
Analgesic Activity
Research into 6-(4-chlorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone and related compounds has also shown potential in the development of new analgesic drugs. A series of derivatives were synthesized and tested for their in vivo analgesic activity, comparing favorably to established analgesics like acetylsalicylic acid, but without causing gastric ulceration, highlighting their potential as safer analgesic options (Şüküroğlu et al., 2006).
Molecular Docking and In Vitro Screening
In addition to synthetic and biological activities, 6-(4-chlorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone derivatives have been subjected to molecular docking and in vitro screening to evaluate their potential as anticancer and antimicrobial agents. These studies provide insights into the molecular interactions of these compounds with biological targets, further illustrating their versatility and potential in drug discovery (Flefel et al., 2018).
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c17-13-3-1-12(2-4-13)14-5-6-15(21)20(18-14)11-16(22)19-7-9-23-10-8-19/h1-6H,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJSIGLIUJGWAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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